molecular formula C26H20O2 B12888804 5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one CAS No. 5344-73-0

5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one

Cat. No.: B12888804
CAS No.: 5344-73-0
M. Wt: 364.4 g/mol
InChI Key: PNJGNAASVBVSPS-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one is an organic compound that belongs to the class of dihydrofurans This compound is characterized by the presence of a naphthalene ring, two phenyl groups, and a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one typically involves the reaction of naphthalene derivatives with phenyl-substituted dihydrofuran precursors. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to cyclization to form the dihydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalen-1-yl alcohols.

Scientific Research Applications

5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yl)-2-phenylethanone: Similar structure but lacks the dihydrofuran ring.

    3,5-Diphenyl-2,3-dihydro-1H-pyrrole: Contains a pyrrole ring instead of a dihydrofuran ring.

    Naphthalen-1-yl phenyl ketone: Similar aromatic structure but different functional groups.

Uniqueness

5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one is unique due to its combination of a naphthalene ring, two phenyl groups, and a dihydrofuran ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

CAS No.

5344-73-0

Molecular Formula

C26H20O2

Molecular Weight

364.4 g/mol

IUPAC Name

5-naphthalen-1-yl-3,5-diphenyloxolan-2-one

InChI

InChI=1S/C26H20O2/c27-25-23(20-10-3-1-4-11-20)18-26(28-25,21-14-5-2-6-15-21)24-17-9-13-19-12-7-8-16-22(19)24/h1-17,23H,18H2

InChI Key

PNJGNAASVBVSPS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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